PHOTOHEPTACHLOR
Overview
Description
PHOTOHEPTACHLOR is a highly chlorinated polycyclic compound. Its unique structure, characterized by multiple fused rings and chlorine atoms, makes it an interesting subject of study in various fields of chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PHOTOHEPTACHLOR typically involves multiple steps, starting from simpler organic compounds. The process often includes chlorination reactions under controlled conditions to ensure the selective addition of chlorine atoms to the desired positions on the molecule. Common reagents used in these reactions include chlorine gas and various chlorinating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing specialized equipment to handle the reactive chlorine gas safely. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
PHOTOHEPTACHLOR can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures, pressures, and the presence of catalysts to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of solvents like ether or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield chlorinated carboxylic acids, while reduction could produce less chlorinated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, PHOTOHEPTACHLOR is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of highly chlorinated polycyclic molecules.
Biology
The compound’s biological applications are less common but may include studies on its potential effects on living organisms, particularly its toxicity and environmental impact.
Medicine
In medicine, research may focus on the compound’s potential use as a precursor for synthesizing pharmaceuticals or as a tool for studying biochemical pathways involving chlorinated compounds.
Industry
Industrially, this compound may be used in the production of specialty chemicals, including advanced materials with specific properties such as high thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism by which PHOTOHEPTACHLOR exerts its effects is primarily related to its high chlorine content and polycyclic structure. These features enable the compound to interact with various molecular targets, potentially disrupting biological processes or catalyzing specific chemical reactions. The exact pathways involved depend on the context in which the compound is used, such as its role in a chemical reaction or its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Hexachlorocyclopentadiene: Another highly chlorinated polycyclic compound with similar reactivity and applications.
Pentachloronaphthalene: A chlorinated naphthalene derivative with comparable chemical properties.
Octachlorostyrene: A chlorinated styrene compound used in similar industrial applications.
Uniqueness
PHOTOHEPTACHLOR stands out due to its specific arrangement of chlorine atoms and fused ring structure, which confer unique chemical and physical properties. These characteristics make it particularly valuable for specialized research and industrial applications.
Properties
IUPAC Name |
(1R,2R,3S,4R,5R,6S,7S,8S,9S)-1,2,3,6,9,10,10-heptachloropentacyclo[5.3.0.02,5.03,9.04,8]decane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl7/c11-5-3-1-2-4(5)9(15)7(3,13)6(1,12)8(2,14)10(9,16)17/h1-5H/t1-,2+,3-,4+,5+,6+,7-,8+,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIIRBLOVSUESB-CXJHTXMFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C3C4C(C1C5(C2(C3(C(C45Cl)(Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]12[C@H]3[C@H]4[C@H]([C@@H]1[C@]5([C@@]2([C@@]3(C([C@@]45Cl)(Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33442-83-0 | |
Record name | Photoheptachlor | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033442830 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PHOTOHEPTACHLOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7CPT6EV7B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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